Fmoc-D-3-噻吩基丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

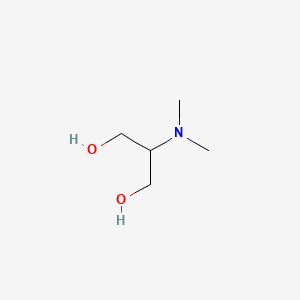

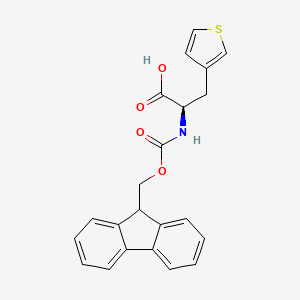

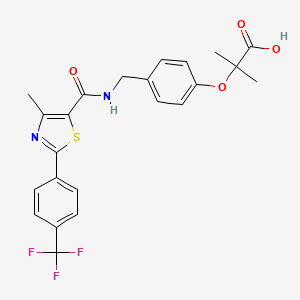

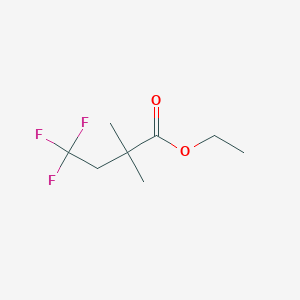

Fmoc-D-3-thienylalanine is a derivative of alanine . It is a pale white solid with a molecular formula of C22H19NO4S . The molecular weight is 393.46 .

Molecular Structure Analysis

The molecular structure of Fmoc-D-3-thienylalanine is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a thiophene ring . The exact structure can be represented by the molecular formula C22H19NO4S .Physical And Chemical Properties Analysis

Fmoc-D-3-thienylalanine has a density of 1.3±0.1 g/cm3 . Its boiling point is 623.4±55.0 °C at 760 mmHg , and its melting point is 184.2 °C . The compound has a flash point of 330.8±31.5 °C .科学研究应用

Peptide Hydrogel Formation

Fmoc-D-3-thienylalanine is utilized in the formation of peptide hydrogels, which are three-dimensional networks capable of encapsulating high amounts of water or biological fluids . These hydrogels are formed by self-assembly and have potential applications in biomedical fields due to their biocompatibility and ability to mimic the extracellular matrix.

Tissue Engineering

In tissue engineering, Fmoc-D-3-thienylalanine-based hydrogels provide a scaffold for cell growth and tissue regeneration . The mechanical rigidity and fibrillary network of these hydrogels can be tailored to match the requirements of specific tissues, aiding in the development of engineered organs and tissues.

Drug Delivery Systems

The compound’s role in creating hydrogels also extends to drug delivery systems. The hydrogels can be engineered to control the release of therapeutic agents, allowing for sustained and targeted delivery of drugs to specific sites within the body .

Biomedical Imaging

Fmoc-D-3-thienylalanine derivatives can be designed to function as contrast agents in biomedical imaging . Their ability to form stable structures in physiological conditions makes them suitable for enhancing the contrast of images in various imaging techniques.

Catalysis

The structural properties of Fmoc-D-3-thienylalanine hydrogels can be exploited in catalysis. The hydrogels can act as a matrix to immobilize catalysts, facilitating reactions in a controlled environment and potentially improving reaction efficiency .

Development of Hybrid Materials

Research has been directed towards developing hybrid materials that combine Fmoc-D-3-thienylalanine with other entities like polysaccharides, polymers, peptides, or organic molecules. These materials aim to enhance mechanical properties, stability, and biocompatibility for various industrial and biomedical applications .

安全和危害

作用机制

Target of Action

FMOC-D-3-THIENYLALANINE, also known as Fmoc-D-3-thienylalanine or Fmoc-3-(3-thienyl)-D-alanine, is primarily used as a building block in the synthesis of peptides and proteins . The primary targets of FMOC-D-3-THIENYLALANINE are the amino groups of these peptides and proteins .

Mode of Action

The mode of action of FMOC-D-3-THIENYLALANINE involves the protection of the amino groups during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that protects the amino group from unwanted reactions during the synthesis . The FMOC group is then removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

FMOC-D-3-THIENYLALANINE is involved in the biochemical pathways of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins . The compound’s thienylalanine residue can be incorporated into peptide sequences, offering a versatile platform for the synthesis of complex peptides .

Result of Action

The result of FMOC-D-3-THIENYLALANINE’s action is the successful synthesis of peptides and proteins with the desired sequence and structure . By protecting the amino groups during synthesis, FMOC-D-3-THIENYLALANINE ensures that the peptide bonds are formed correctly, leading to the production of functional peptides and proteins .

Action Environment

The action of FMOC-D-3-THIENYLALANINE is influenced by various environmental factors. For instance, the stability of the FMOC group is affected by the pH of the environment, with the group being stable under acidic conditions but labile under basic conditions . Additionally, the temperature and solvent used during peptide synthesis can also impact the efficacy of FMOC-D-3-THIENYLALANINE .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBZJMRHROCYGY-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)